molecular formula C12H17NO4S2 B1330636 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 4703-33-7

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No. B1330636
CAS RN: 4703-33-7
M. Wt: 303.4 g/mol
InChI Key: WURIPAYKVUIDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid" is a functionalized sulfonamide, which is a class of organic compounds known for their wide range of applications in pharmaceuticals and as intermediates in chemical synthesis. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the molecule also includes a methylsulfanyl group and a butanoic acid moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multicomponent reactions, as described in the synthesis of functionalized sulfonamides via the reaction of alkyl isocyanides and dialkyl acetylenedicarboxylates with 4-methylbenzenesulfonic acid monohydrate . This process generates intermediates that can be further reacted to produce various sulfonamide derivatives. Although the exact synthesis of "2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2) attached to an amine (NH2). The specific structure of "2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid" would include a 4-methylbenzenesulfonamide group and a 4-(methylsulfanyl)butanoic acid moiety. X-ray crystallography studies of similar sulfonamide derivatives have been used to understand the interactions of these compounds with biological targets, such as carbonic anhydrase isoforms .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For instance, 4-cyanobenzenesulfonamides have been shown to cleave to the parent amine under the action of thiol and base, suggesting a potential deprotection strategy for amines . Additionally, sulfonamides can be used as derivatizing agents for amines, as demonstrated by the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid for the analysis of catecholamines and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their functional groups. The presence of the sulfonyl group contributes to the compound's polarity and potential for hydrogen bonding, which can affect solubility and reactivity. The methylsulfanyl group may contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The butanoic acid moiety introduces acidity to the compound, which could influence its solubility and ionization state at physiological pH.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis Approaches : D. Lomov (2019) developed two alternative approaches for the synthesis of a similar compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These approaches provide process-oriented methods that can potentially be applied to the synthesis of related compounds like 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (D. Lomov, 2019).

Chemical Reactions and Properties

  • Sulfonation Techniques : H. Fan (1990) highlighted the use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, which suggests that techniques involving sulfonation could be relevant for the manipulation of 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (H. Fan, 1990).
  • Copolymerization Studies : Y. Şahin, K. Pekmez, and A. Yildiz (2002) investigated the effects of aminobenzenesulfonic acids on the electropreparation and properties of polyaniline, indicating that similar acids could be studied for their copolymerization potential and electrochemical properties (Y. Şahin et al., 2002).

Catalytic and Synthetic Applications

  • Catalytic Applications in Alcohol Oxidation : S. Hazra et al. (2015) explored the use of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, suggesting a potential area of application for related sulfonic acids in catalysis (S. Hazra et al., 2015).
  • Photodecomposition Studies : C. Chignell et al. (1980) examined the photodecomposition of sulfanilamide and related compounds, indicating that studies of the photodecomposition of similar sulfonic acid compounds could be relevant (C. Chignell et al., 1980).

Desulfurization Processes

  • Desulfurization in Diesel Fuel : Hongshuai Gao et al. (2010) demonstrated the use of Bronsted acidic ionic liquids for the desulfurization of diesel, which could be applicable for exploring the desulfurization potential of related sulfonic acids (Hongshuai Gao et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIPAYKVUIDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

CAS RN

4703-33-7
Record name 4703-33-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.